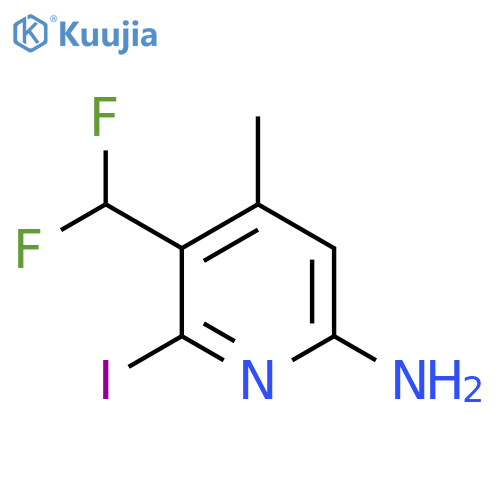

Cas no 1806813-19-3 (6-Amino-3-(difluoromethyl)-2-iodo-4-methylpyridine)

6-Amino-3-(difluoromethyl)-2-iodo-4-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 6-Amino-3-(difluoromethyl)-2-iodo-4-methylpyridine

-

- インチ: 1S/C7H7F2IN2/c1-3-2-4(11)12-7(10)5(3)6(8)9/h2,6H,1H3,(H2,11,12)

- InChIKey: GEHAJPIQBJLVHO-UHFFFAOYSA-N

- ほほえんだ: IC1C(C(F)F)=C(C)C=C(N)N=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 156

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 38.9

6-Amino-3-(difluoromethyl)-2-iodo-4-methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029066738-1g |

6-Amino-3-(difluoromethyl)-2-iodo-4-methylpyridine |

1806813-19-3 | 97% | 1g |

$1,549.60 | 2022-03-31 |

6-Amino-3-(difluoromethyl)-2-iodo-4-methylpyridine 関連文献

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

6-Amino-3-(difluoromethyl)-2-iodo-4-methylpyridineに関する追加情報

Introduction to 6-Amino-3-(difluoromethyl)-2-iodo-4-methylpyridine (CAS No. 1806813-19-3) in Modern Chemical Biology and Drug Discovery

6-Amino-3-(difluoromethyl)-2-iodo-4-methylpyridine, identified by its unique Chemical Abstracts Service (CAS) number 1806813-19-3, represents a structurally intriguing compound that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This heterocyclic molecule, featuring a pyridine core with distinct substituents, exhibits a promising profile for further exploration in medicinal chemistry. The presence of both amino and iodine substituents, coupled with the difluoromethyl group, endows this compound with potential bioisosteric properties that may enhance its pharmacological efficacy and selectivity.

The compound's structural framework is particularly noteworthy due to its ability to serve as a versatile building block in the synthesis of more complex molecules. In recent years, there has been a growing interest in pyridine derivatives as pharmacophores due to their prevalence in bioactive natural products and synthetic drugs. The specific arrangement of functional groups in 6-Amino-3-(difluoromethyl)-2-iodo-4-methylpyridine makes it an attractive candidate for further derivatization, allowing chemists to modulate its electronic and steric properties for targeted biological activity.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The difluoromethyl group, a well-documented bioisostere, is known to improve metabolic stability, binding affinity, and lipophilicity in drug candidates. Additionally, the iodine atom provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, which are widely employed in constructing complex molecular architectures. These features make 6-Amino-3-(difluoromethyl)-2-iodo-4-methylpyridine a valuable scaffold for designing small-molecule inhibitors or modulators of biological pathways.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. Pyridine derivatives, in particular, have shown promise across a spectrum of therapeutic areas, including oncology, immunology, and central nervous system disorders. The structural motifs present in 6-Amino-3-(difluoromethyl)-2-iodo-4-methylpyridine align well with these trends, positioning it as a candidate for exploring new chemical space. Researchers have begun leveraging computational methods and high-throughput screening to identify novel analogs with enhanced pharmacokinetic profiles.

The synthesis of 6-Amino-3-(difluoromethyl)-2-iodo-4-methylpyridine involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the amino group at the 6-position and the iodine atom at the 2-position necessitates careful selection of reagents and catalysts to ensure high yield and purity. Recent studies have demonstrated efficient synthetic routes that incorporate modern methodologies such as transition-metal catalysis and flow chemistry, which can improve scalability and reproducibility. These advancements underscore the compound's feasibility for industrial applications in drug development pipelines.

In addition to its synthetic utility, 6-Amino-3-(difluoromethyl)-2-iodo-4-methylpyridine has been explored in several preclinical studies as a precursor for biologically active molecules. For instance, researchers have investigated its potential as an intermediate in the synthesis of kinase inhibitors, which are critical targets in oncology research. The electron-withdrawing nature of the difluoromethyl group enhances interactions with aromatic or heteroaromatic moieties commonly found in kinase active sites. Furthermore, the iodine substituent allows for post-synthetic modifications that can fine-tune binding interactions with biological targets.

The growing body of literature on pyridine derivatives underscores their significance in medicinal chemistry. 6-Amino-3-(difluoromethyl)-2-iodo-4-methylpyridine, with its unique combination of functional groups, exemplifies how structural diversity can be leveraged to discover novel therapeutics. As computational chemistry tools continue to evolve, virtual screening approaches are being employed to accelerate the identification of promising scaffolds like this one. Such innovations not only expedite drug discovery but also reduce costs associated with traditional trial-and-error methods.

The future prospects for 6-Amino-3-(difluoromethyl)-2-iodo-4-methylpyridine are bright, particularly as interest in fluorinated compounds grows due to their favorable pharmacokinetic properties. The ability to introduce fluorine atoms into drug molecules has been linked to improved solubility, bioavailability, and resistance to metabolic degradation. By serving as a precursor for fluorinated derivatives, this compound could play a pivotal role in developing next-generation pharmaceuticals that address complex diseases more effectively.

In conclusion,6-Amino-3-(difluoromethyl)-2-iodo-4-methylpyridine (CAS No. 1806813-19-3) represents a fascinating compound with significant potential in chemical biology and drug discovery. Its structural features make it an excellent candidate for further exploration through synthetic chemistry and biological evaluation. As research continues to uncover new applications for pyridine derivatives,6-Amino-3-(difluoromethyl)-2-iodo-4-methylpyridine is poised to contribute meaningfully to advancements in medicinal chemistry and therapeutic innovation.

1806813-19-3 (6-Amino-3-(difluoromethyl)-2-iodo-4-methylpyridine) 関連製品

- 1017778-14-1(3-Ethoxy-2,4-difluorophenol)

- 1217849-53-0((2R)-2-amino-3-(2,4-dinitrophenyl)propanoic acid)

- 2219408-65-6(tert-butyl 6-oxa-3-azaspirobicyclo3.1.0hexane-2,1'-cyclohexane-3-carboxylate)

- 1287153-14-3(2-{[(4-methylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene)

- 2308229-40-3(N-(3-hydroxypyridin-2-yl)-2-methyl-3-(prop-2-enamido)butanamide)

- 1225850-36-1(4-(4-ethylphenyl)-1H-imidazole)

- 2385652-37-7(N-(cyanomethyl)-1-(trifluoromethyl)cyclopentane-1-carboxamide)

- 2803882-16-6(3-(6-(Hydroxymethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione)

- 176244-21-6(5,6-Difluoro-1,3-Dihydro-2H-Benzimidazol-2-One)

- 1221724-32-8(2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid)